molecular formula C6H4BrClO B1276391 3-Bromo-2-chlorophenol CAS No. 66024-94-0

3-Bromo-2-chlorophenol

Cat. No.: B1276391
CAS No.: 66024-94-0
M. Wt: 207.45 g/mol
InChI Key: DUKKNDLIWRYBCT-UHFFFAOYSA-N
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Description

3-Bromo-2-chlorophenol is an organic compound with the molecular formula C6H4BrClO It is a halogenated phenol, characterized by the presence of both bromine and chlorine atoms attached to a benzene ring along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-chlorophenol can be synthesized through the bromination of 2-chlorophenol. The process involves the addition of bromine to 2-chlorophenol in the presence of catalysts such as zinc chloride and diphenyl sulfide. The reaction is carried out with vigorous stirring and controlled temperature conditions. The bromine is added dropwise over a period of six hours, maintaining the temperature between 20°C and 45°C. After the addition is complete, the mixture is heated to 50°C and then freed from dissolved hydrogen bromide under reduced pressure to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and temperature control is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenols depending on the substituent introduced.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include dehalogenated phenols and reduced phenolic compounds.

Scientific Research Applications

3-Bromo-2-chlorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and effects on living organisms.

    Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chlorophenol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and proteins. The halogen atoms contribute to its reactivity and ability to undergo substitution reactions, which can modify its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    4-Bromo-2-chlorophenol: Similar in structure but with the bromine and chlorine atoms in different positions.

    2-Bromo-4-chlorophenol: Another positional isomer with different reactivity and properties.

    3-Bromo-4-chlorophenol: Similar halogenated phenol with different substitution pattern.

Uniqueness: The presence of both bromine and chlorine atoms in specific positions on the benzene ring provides distinct properties compared to other isomers .

Properties

IUPAC Name

3-bromo-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKKNDLIWRYBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216242
Record name Phenol, bromochloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66024-94-0, 863870-87-5
Record name Phenol, bromochloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066024940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, bromochloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chlorophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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